molecular formula C9H17N B13302878 2-(Cyclohept-1-en-1-yl)ethan-1-amine

2-(Cyclohept-1-en-1-yl)ethan-1-amine

Cat. No.: B13302878
M. Wt: 139.24 g/mol
InChI Key: UVHFHVLJBYJTQD-UHFFFAOYSA-N
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Description

2-(Cyclohept-1-en-1-yl)ethan-1-amine is an organic compound characterized by a cycloheptene ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine typically involves the reaction of cycloheptene with ethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the ethylamine group to the cycloheptene ring. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohept-1-en-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane derivatives.

Scientific Research Applications

2-(Cyclohept-1-en-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclohept-1-en-1-yl)ethan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing biological pathways and chemical processes. The cycloheptene ring provides structural rigidity and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethan-1-amine: Similar structure but with a six-membered ring.

    2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and structure play a crucial role.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-(cyclohepten-1-yl)ethanamine

InChI

InChI=1S/C9H17N/c10-8-7-9-5-3-1-2-4-6-9/h5H,1-4,6-8,10H2

InChI Key

UVHFHVLJBYJTQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)CCN

Origin of Product

United States

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